molecular formula C11H20O2 B13096642 (1s,2s,5r)-2-Isopropyl-5-methylcyclohexanecarboxylicacid

(1s,2s,5r)-2-Isopropyl-5-methylcyclohexanecarboxylicacid

Cat. No.: B13096642
M. Wt: 184.27 g/mol
InChI Key: MNVSUVYRIVXDBK-UTLUCORTSA-N
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Description

(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid is a chiral compound with significant importance in organic synthesis and various industrial applications. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid typically involves stereoselective reactions to ensure the correct configuration of the molecule. One common method involves the stereoselective NH-transfer to (1R,2S,5R)-2-isopropyl-5-methylcyclohexyl (S)-4-methylbenzenesulfinate using diacetoxyiodobenzene and ammonium carbamate in acetonitrile at room temperature . This reaction proceeds with complete stereocontrol, yielding the desired product as a single diastereoisomer with high enantiocontrol.

Industrial Production Methods

Industrial production of this compound may involve similar stereoselective synthesis methods but on a larger scale. The use of flow chemistry and microreactor technology can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like organolithium compounds or Grignard reagents are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,2S,5R)-2-Isopropyl-5-methylcyclohexanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, from organic synthesis to pharmaceutical development.

Properties

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

(1S,2S,5R)-5-methyl-2-propan-2-ylcyclohexane-1-carboxylic acid

InChI

InChI=1S/C11H20O2/c1-7(2)9-5-4-8(3)6-10(9)11(12)13/h7-10H,4-6H2,1-3H3,(H,12,13)/t8-,9+,10+/m1/s1

InChI Key

MNVSUVYRIVXDBK-UTLUCORTSA-N

Isomeric SMILES

C[C@@H]1CC[C@H]([C@H](C1)C(=O)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)C(=O)O)C(C)C

Origin of Product

United States

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